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RS Domain derived peptide -

RS Domain derived peptide

Catalog Number: EVT-15274285
CAS Number:
Molecular Formula: C44H85N25O15
Molecular Weight: 1204.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RS domain derived peptides are typically synthesized in laboratories using solid-phase peptide synthesis techniques. They are classified based on their structural similarity to natural RS domains found in proteins involved in RNA processing. These peptides can be further categorized into various types depending on their specific amino acid sequences and modifications, such as phosphorylation.

Synthesis Analysis

Methods

The primary method for synthesizing RS domain derived peptides is solid-phase peptide synthesis (SPPS). This technique involves the following steps:

  1. Anchoring: The first amino acid is attached to a solid resin.
  2. Deprotection: Protective groups on the amino acids are removed to allow for coupling.
  3. Coupling: The next amino acid is added using coupling agents like HBTU or DIC.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
  5. Cleavage: The peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) .

Technical Details

The synthesis process requires careful control of reaction conditions to maintain high fidelity and yield. Common reagents include Fmoc-protected amino acids and various deprotecting agents like piperidine. The scalability of SPPS allows for both laboratory and industrial production .

Molecular Structure Analysis

Structure

RS domain derived peptides typically exhibit a linear structure characterized by alternating arginine and serine residues. The specific sequence can vary, but they generally maintain a repetitive nature that mimics natural RS domains.

Data

For example, a common sequence may include multiple repetitions of the motif Gly-Arg-Ser, resulting in a molecular weight around 1562.6 Da for specific variants . Structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized peptides.

Chemical Reactions Analysis

Reactions

RS domain derived peptides primarily participate in non-covalent interactions rather than traditional chemical reactions. Key interactions include:

  • Electrostatic interactions: Between charged residues.
  • Cation-pi interactions: Involving aromatic residues.
  • Hydrogen bonding: Contributing to stability and specificity in binding .

Technical Details

These interactions are crucial for mimicking the behavior of natural RS domains in biological systems, allowing researchers to explore protein-protein and protein-RNA interactions effectively.

Mechanism of Action

RS domain derived peptides function by mimicking the RS repeats found in splicing factors. They facilitate interactions with RNA recognition motifs through electrostatic and cation-pi interactions. This mimicry enhances the solubility of otherwise poorly soluble SR proteins, enabling detailed structural and functional studies.

Data indicates that these peptides can significantly increase the solubility of hyper-phosphorylated forms of splicing factors, allowing researchers to investigate their roles in cellular processes like phase separation .

Physical and Chemical Properties Analysis

Physical Properties

RS domain derived peptides are typically white to off-white powders with high purity levels (>95% by HPLC). They are stable under proper storage conditions (usually at -20 °C) .

Chemical Properties

These peptides exhibit solubility in various aqueous buffers, which is essential for their use in biochemical assays. Their ability to form complexes with target proteins is influenced by their sequence composition and post-translational modifications.

Applications

RS domain derived peptides have numerous scientific applications:

  • Studying Splicing Factors: They are used to investigate the roles of splicing factors in alternative splicing mechanisms.
  • Phase Separation Research: These peptides help elucidate how proteins form membraneless organelles within cells.
  • Drug Development: They serve as potential leads for therapeutic agents targeting RNA processing pathways.
  • Biochemical Assays: Employed in assays that require solubilized forms of otherwise insoluble proteins .
Molecular Design & Rationale for RS Domain-Derived Peptide Development

Sequence Mimicry of RS Repeats in SR/SR-Related Proteins

RS domain-derived peptides are synthetic constructs designed to replicate the repetitive arginine-serine (RS) dipeptide motifs characteristic of SR and SR-related proteins. These motifs are evolutionarily conserved linear sequences typically ranging from 2–8 uninterrupted repeats (e.g., RSRSRS) that mediate critical biomolecular interactions. Bioinformatic analyses reveal that proteins harboring ≥4 consecutive RS repeats exhibit an 89% likelihood of phase separation, rising to near certainty when combined with RNA recognition motifs (RRMs) [1] [4]. The peptides serve as minimal functional units that preserve the core biophysical properties of full-length RS domains while overcoming the notorious insolubility of native SR proteins.

Table 1: Key RS Domain-Derived Peptides and Their Design Parameters

Peptide SequenceSource InspirationRepeat LengthPrimary Application
GRSRSRSRSRSRSF1 RS domain4-merSolubilization enhancer
SPnRSRS (n=1-3)Phosphorylated SRSF13-merPhase separation regulation
ERERERERECharge-balanced variant4-merElectrostatic interaction studies
(RS)8SRRM2 scaffold8-merCondensate stability assays

Design strategies prioritize replication of repetitive (SR/RS)n architectures, with decameric peptides (e.g., GRSRSRSRSR) demonstrating optimal efficacy in solubilizing SRSF1. This sequence length mirrors the median RS repeat length observed in human SR proteomes and effectively mimics the multivalent interaction interfaces of native RS domains [1] [4]. Phosphomimetic variants incorporating phosphoserine (pSer) or glutamate residues model the phosphorylated states that regulate SR protein localization and condensate dynamics.

Structural Basis for RS Domain-Mediated Phase Separation Modulation

RS-derived peptides modulate liquid-liquid phase separation (LLPS) through competitive inhibition of native RS domain interactions. Biochemical and NMR studies demonstrate that these peptides bind RRM surfaces via coordinated cation-π and electrostatic forces. Specifically, they engage surface-exposed aromatic residues (Phe, Tyr) and acidic residues (Asp, Glu) on RRM domains through:

  • Cation-π interactions: Arginine guanidinium groups and aromatic rings (KD = 2-5 mM)
  • Salt bridges: Arg-Asp/Glu electrostatic pairs (ΔG ≈ -3.5 kcal/mol)
  • Phosphoregulation: pSer residues disrupt favorable interactions by 15-fold [1] [4]

Table 2: Critical RRM Surface Residues for RS Peptide Binding

SR ProteinRRM PositionResidue TypeInteraction ModeConservation (%)
SRSF1RRM1: F26, F59AromaticCation-π92%
SRSF1RRM1: D32, E55AcidicElectrostatic88%
SRSF2RRM2: Y109, D115Aromatic/AcidicCombined85%
SRSF6RRM1: F47, E53Aromatic/AcidicCombined79%

The structural mechanism involves peptide competition with native RS domains for RRM binding sites. Unphosphorylated RS peptides stabilize RRM-RS domain interactions that promote LLPS, while phosphorylated versions disrupt condensate formation by introducing electrostatic repulsion. This dual functionality enables precise modulation of phase separation thresholds—demonstrated by a 40% reduction in SRSF1 droplet formation upon addition of phosphorylated RS-mimetic peptides [1] [4] [6].

Evolutionary Conservation of RS Repeat Motifs in Eukaryotic Proteomes

The persistence of RS repeats across eukaryotic evolution underscores their functional significance in biomolecular condensation. Proteome-wide analyses reveal:

  • Abundance correlation: Proteins with ≥6 consecutive RS repeats exhibit 3.2-fold higher phase separation propensity than those lacking repeats
  • Domain synergy: RRM-containing proteins with RS repeats show near-universal (98%) association with membraneless organelles
  • Functional enrichment: 70% of RS repeat proteins participate in RNA processing pathways [1] [2]

Table 3: Evolutionary Distribution of RS Repeats in Model Organisms

OrganismProteome SizeProteins with ≥4 RS RepeatsAssociated Functions
Homo sapiens~20,000132Splicing, nuclear export, translation
Drosophila melanogaster~13,00087Neural development, sex determination
Arabidopsis thaliana~27,00068Stress response, flowering regulation
Schizosaccharomyces pombe~5,00012Mitotic control, mRNA processing
Saccharomyces cerevisiae~6,0000None (lacks canonical SR proteins)

Notable evolutionary adaptations include the expansion to 56 discrete 4-mer RS repeats in human scaffold protein SRRM2—the highest density observed in any proteome. This repeat amplification correlates with nuclear speckle complexity in vertebrates. Cross-species conservation analyses reveal strongest sequence preservation around aromatic/acidic RRM residues that interface with RS domains, suggesting conserved biophysical principles govern these interactions [1] [2] [5]. The absence of classical SR proteins in budding yeast (S. cerevisiae) further highlights the co-evolution of RS domains with alternative splicing machinery in higher eukaryotes.

Properties

Product Name

RS Domain derived peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C44H85N25O15

Molecular Weight

1204.3 g/mol

InChI

InChI=1S/C44H85N25O15/c45-16-30(74)61-21(6-1-11-56-40(46)47)31(75)66-26(17-70)35(79)62-22(7-2-12-57-41(48)49)32(76)67-27(18-71)36(80)63-23(8-3-13-58-42(50)51)33(77)68-28(19-72)37(81)64-24(9-4-14-59-43(52)53)34(78)69-29(20-73)38(82)65-25(39(83)84)10-5-15-60-44(54)55/h21-29,70-73H,1-20,45H2,(H,61,74)(H,62,79)(H,63,80)(H,64,81)(H,65,82)(H,66,75)(H,67,76)(H,68,77)(H,69,78)(H,83,84)(H4,46,47,56)(H4,48,49,57)(H4,50,51,58)(H4,52,53,59)(H4,54,55,60)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

FOTQHSNQMOGSDC-NVRHUXBUSA-N

Canonical SMILES

C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N

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